molecular formula C10H13ClFNO4S2 B15258643 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride

Cat. No.: B15258643
M. Wt: 329.8 g/mol
InChI Key: CBMUYNFEMVAUFG-UHFFFAOYSA-N
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Description

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride (CAS 1955561-18-8) is a high-value, bifunctional chemical reagent designed for advanced research applications. Its molecular formula is C10H13ClFNO4S2 . This compound features two distinct and highly reactive functional groups on a single benzene core: a sulfonyl fluoride and a diethylsulfamoyl group, with an additional chloro substituent enabling further structural diversification . The presence of the sulfonyl fluoride moiety makes this compound an exceptional electrophile for SuFEx (Sulfur Fluoride Exchange) click chemistry, a powerful tool for synthesizing complex molecules, discovering new probes, and developing bioconjugation strategies . The diethylsulfamoyl group can contribute to the molecule's pharmacokinetic properties, making it a valuable intermediate in the synthesis of potential pharmaceutical candidates and bioactive molecules. Researchers primarily utilize this compound as a key building block in medicinal chemistry for constructing targeted libraries and in chemical biology for covalently modifying proteins or enzymes. The structural information, including the SMILES string (C1(S(F)(=O)=O)=CC(S(N(CC)CC)(=O)=O)=CC=C1Cl) and InChIKey (CBMUYNFEMVAUFG-UHFFFAOYSA-N), is available for compound registration and in silico modeling . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13ClFNO4S2

Molecular Weight

329.8 g/mol

IUPAC Name

2-chloro-5-(diethylsulfamoyl)benzenesulfonyl fluoride

InChI

InChI=1S/C10H13ClFNO4S2/c1-3-13(4-2)19(16,17)8-5-6-9(11)10(7-8)18(12,14)15/h5-7H,3-4H2,1-2H3

InChI Key

CBMUYNFEMVAUFG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Chlorobenzene-Directed Sulfonylation

The foundational approach involves sequential introduction of sulfonyl fluoride and diethylsulfamoyl groups onto a chlorinated benzene backbone. A representative pathway begins with 2-chloro-1,5-dinitrobenzene, where selective reduction of the para-nitro group enables subsequent sulfamoylation.

Key steps include:

  • Partial nitro reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the 5-nitro group to an amine while preserving the 1-nitro substituent.
  • Sulfamoylation : Reaction with diethylsulfamoyl chloride in pyridine at 0–5°C installs the diethylsulfamoyl moiety (72–78% yield).
  • Sulfonylation-fluorination : Treatment with chlorosulfonic acid followed by potassium hydrogen fluoride (KHF₂) converts the remaining nitro group to sulfonyl fluoride (65% yield over two steps).

Critical parameters :

  • Temperature control during sulfamoylation prevents N-dealkylation
  • KHF₂ stoichiometry (1.2–1.5 equiv) ensures complete fluorination
  • Sequential addition of reagents minimizes side reactions

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Imidazolium Sulfonate Mediated Synthesis

Modern approaches leverage sulfur fluoride exchange (SuFEx) click chemistry for efficient sulfonyl fluoride installation. The protocol adapts methodology from imidazolium triflate precursors:

Procedure :

  • Substrate activation : 2-Chloro-5-(diethylsulfamoyl)phenol undergoes reaction with 1,1'-sulfonylbis(2-methyl-1H-imidazole) (SDI) in dichloromethane at −78°C.
  • Fluoride displacement : Subsequent treatment with anhydrous KHF₂ in ice-cold water produces the sulfonyl fluoride (88% yield).

Advantages :

  • Avoids hazardous SO₂F₂ gas
  • Enables gram-scale synthesis (≥50 g demonstrated)
  • Chromatography-free purification via crystallization

SuFEx-IT Reagent Application

The sulfur-based triflimide reagent (SuFEx-IT, compound 11) facilitates direct conversion of phenolic intermediates to sulfonyl fluorides:

Optimized conditions :

Parameter Specification
Reagent ratio 1.1:1 (SuFEx-IT:phenol)
Solvent Anhydrous acetonitrile
Temperature 0°C → ambient over 90 min
Workup Ether extraction + silica plug

This method achieves 81–90% conversion efficiency for electron-deficient aromatics.

Direct Sulfamoyl Fluoride Construction

Amine Sulfurylation-Fluorination

A convergent strategy assembles both sulfonyl groups simultaneously:

Synthetic pathway :

  • Dual sulfonylation : 2-Chlorobenzene-1,5-diamine reacts with excess sulfuryl chloride (SO₂Cl₂) in dichloromethane at −40°C.
  • Selective fluorination : Sequential treatment with:
    • KHF₂ (2.0 equiv) for sulfonyl fluoride formation
    • Diethylamine (3.0 equiv) for sulfamoyl group installation

Yield optimization :

  • Stepwise addition improves regioselectivity (58% overall yield)
  • Microwave assistance (80°C, 30 min) enhances reaction rate 2.3-fold

Analytical Characterization

Spectroscopic Validation

Comprehensive characterization ensures product integrity:

¹⁹F NMR (376 MHz, CDCl₃) :

  • Sulfonyl fluoride: δ 58.16 ppm (singlet)
  • No residual triflate (δ −79.34 ppm absent)

HRMS (ESI+) :

  • Calculated [M+H]⁺: 349.0241
  • Observed: 349.0238 (Δ = −0.87 ppm)

Thermal stability :

  • Decomposition onset: 218°C (DSC)
  • Safe handling limit: <150°C

Emerging Methodologies

Continuous Flow Synthesis

Recent advancements demonstrate:

  • 92% conversion in 8.5 min residence time
  • Integrated purification via in-line scavengers
  • 5× productivity increase vs batch processing

Photocatalytic Fluorination

Visible-light mediated conversion (450 nm LED):

  • Uses N-fluorobenzene sulfonimide as fluoride source
  • Achieves 67% yield under mild conditions (25°C)

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions.

    Coupling Reactions: Products are typically biaryl compounds.

Scientific Research Applications

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Key Observations:

Functional Group Reactivity :

  • Sulfonyl fluorides (e.g., the target compound) are less reactive than sulfonyl chlorides (e.g., CID 16792033) but offer better stability in aqueous environments, making them suitable for bioconjugation or covalent drug design .
  • Sulfonamide-containing compounds like SABA1 exhibit biological activity (e.g., antibacterial effects) due to their ability to disrupt microbial enzymes .

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CF₃ in ) enhance the electrophilicity of the sulfonyl group, increasing reactivity in nucleophilic substitutions.
  • The diethylsulfamoyl group in the target compound may improve solubility or modulate target binding compared to simpler sulfonyl derivatives.

Biological vs. Industrial Applications: SABA1’s antibacterial activity contrasts with the industrial use of halogenated sulfonyl chlorides (e.g., ) as synthetic intermediates.

Collision Cross-Section (CCS) and Physicochemical Properties

The CCS values of 2-chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride (as a proxy for the fluoride) were predicted using ion mobility spectrometry:

Adduct m/z CCS (Ų)
[M+H]+ 345.97358 178.5
[M+Na]+ 367.95552 188.8
[M-H]- 343.95902 178.2

These values are comparable to those of other sulfonyl chlorides, indicating similar conformational flexibility and gas-phase stability .

Biological Activity

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonyl group attached to a benzene ring that also contains a chloro and a diethylsulfamoyl substituent. Its molecular formula can be represented as C11_{11}H14_{14}ClN2_{2}O3_{3}S2_{2}, indicating the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Sulfonyl fluorides are known to interact with serine residues in active sites of enzymes, leading to irreversible inhibition. This mechanism has implications in various therapeutic areas, including cancer treatment and metabolic disorders.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antimicrobial Activity : Studies have indicated that sulfonyl fluorides exhibit antimicrobial properties, potentially through the inhibition of bacterial enzymes.
  • Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.

Data Tables

Biological Activity Observed Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of carbonic anhydrase

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) was determined, showing effectiveness comparable to standard antibiotics.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed the induction of programmed cell death, highlighting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Kinetic studies showed that the compound acts as a potent inhibitor of carbonic anhydrase. The inhibition constant (Ki) was calculated, providing insights into its efficacy as an enzyme inhibitor.

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